Cas no 62469-48-1 (2-(dimethylamino)-1-(piperidin-1-ylmethyl)ethyl diphenylacetate)

2-(dimethylamino)-1-(piperidin-1-ylmethyl)ethyl diphenylacetate structure
62469-48-1 structure
Product name:2-(dimethylamino)-1-(piperidin-1-ylmethyl)ethyl diphenylacetate
CAS No:62469-48-1
MF:C24H32N2O2
MW:380.523086547852
CID:1638897
PubChem ID:3046644

2-(dimethylamino)-1-(piperidin-1-ylmethyl)ethyl diphenylacetate Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)-1-(piperidin-1-ylmethyl)ethyl diphenylacetate
    • [1-(dimethylamino)-3-piperidin-1-ylpropan-2-yl] 2,2-diphenylacetate
    • alpha-Phenylbenzeneacetic acid 1-((dimethylamino)methyl)-2-(1-piperidinyl)ethyl ester
    • BRN 1659997
    • 1-(Dimethylamino)-3-(piperidin-1-yl)propan-2-yl diphenylacetate
    • Benzeneacetic acid, alpha-phenyl-, 1-((dimethylamino)methyl)-2-(1-piperidinyl)ethyl ester
    • 62469-48-1
    • DTXSID20978050
    • Inchi: InChI=1S/C24H32N2O2/c1-25(2)18-22(19-26-16-10-5-11-17-26)28-24(27)23(20-12-6-3-7-13-20)21-14-8-4-9-15-21/h3-4,6-9,12-15,22-23H,5,10-11,16-19H2,1-2H3
    • InChI Key: HENKCQWWGKOAMV-UHFFFAOYSA-N
    • SMILES: CN(C)CC(CN1CCCCC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 380.24656
  • Monoisotopic Mass: 380.246378268g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.8Ų
  • XLogP3: 4.4

Experimental Properties

  • PSA: 32.78

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